Methyl 17-hydroxyheptadecanoate
Overview
Description
Methyl 17-hydroxyheptadecanoate is an organic compound classified as an ester. Its molecular formula is C18H36O3, and it has a molecular weight of 300.48 g/mol . This compound is known for its role in various scientific research applications, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
Methyl 17-Hydroxyheptadecanoate is a hydroxylated fatty acid methyl ester . It is a substrate for lactonizing lipase from Pseudomonas nov. sp. 109 , a lipase that catalyzes the synthesis of macrocyclic lactones . Therefore, the primary target of this compound is the lactonizing lipase enzyme.
Mode of Action
The compound interacts with its target, the lactonizing lipase, by serving as a substrate for the enzyme . The enzyme then catalyzes the synthesis of macrocyclic lactones using this compound . This interaction results in the production of macrocyclic lactones, a class of compounds known for their diverse biological activities.
Biochemical Pathways
Given its role as a substrate for lactonizing lipase, it is likely involved in the lipid metabolism pathway, specifically in the synthesis of macrocyclic lactones . Macrocyclic lactones are known to have various biological effects, including antimicrobial, antifungal, and anticancer activities.
Result of Action
The primary result of this compound’s action is the production of macrocyclic lactones . These compounds have various biological activities, including antimicrobial, antifungal, and anticancer effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the activity of the lactonizing lipase, the enzyme that uses this compound as a substrate, can be affected by factors such as pH and temperature. Additionally, the compound’s stability may be influenced by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 17-hydroxyheptadecanoate can be synthesized through the esterification of 17-hydroxyheptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form primary alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 17-oxoheptadecanoic acid.
Reduction: Formation of 17-hydroxyheptadecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 17-hydroxyheptadecanoate is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Biology: It is used in lipid metabolism studies and as a reference standard in analytical chemistry.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of bioactive molecules.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds
Comparison with Similar Compounds
- Methyl 16-hydroxyhexadecanoate
- Methyl 18-hydroxyoctadecanoate
- Methyl 17-oxooctadecanoate
Comparison: Methyl 17-hydroxyheptadecanoate is unique due to its specific hydroxyl group position on the 17th carbon atom, which influences its reactivity and interaction with biological systems. Compared to similar compounds, it exhibits distinct properties in terms of solubility, reactivity, and biological activity .
Properties
IUPAC Name |
methyl 17-hydroxyheptadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-21-18(20)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19/h19H,2-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIQCJHXPJPAOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50531632 | |
Record name | Methyl 17-hydroxyheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94036-00-7 | |
Record name | Methyl 17-hydroxyheptadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50531632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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